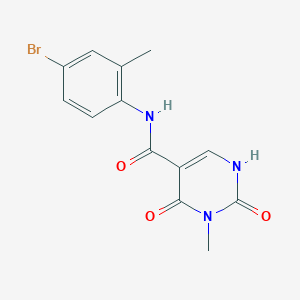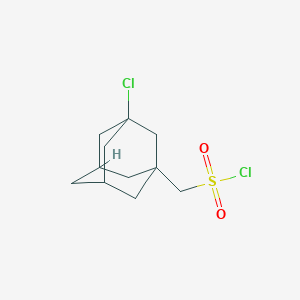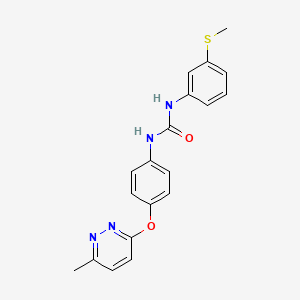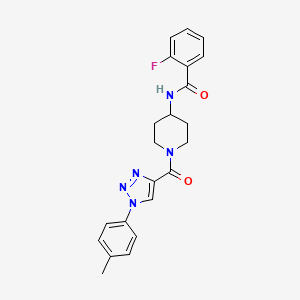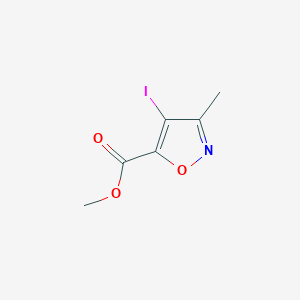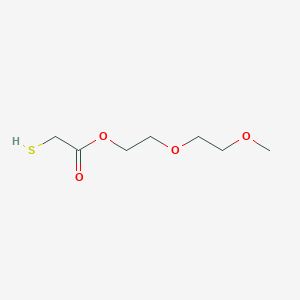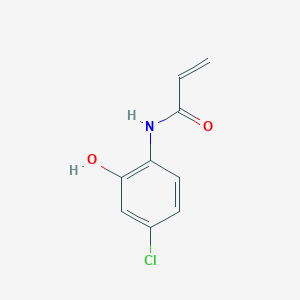
N-(4-氯-2-羟基苯基)丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-hydroxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and an amide group attached to a phenyl ring
科学研究应用
Chemistry: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its pharmacological properties. It is investigated for its potential use in treating various diseases due to its ability to interact with biological targets.
Industry: In the industrial sector, N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-chloro-2-hydroxyaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of N-(4-chloro-2-hydroxyphenyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The hydroxy group allows for hydrogen bonding with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
N-(4-chlorophenyl)prop-2-enamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
N-(4-hydroxyphenyl)prop-2-enamide: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(4-chloro-2-hydroxyphenyl)acetamide: Has a shorter carbon chain, which may influence its physical and chemical properties.
Uniqueness: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which allows for a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
属性
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-2-9(13)11-7-4-3-6(10)5-8(7)12/h2-5,12H,1H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWRUTPEXFENOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2468083.png)
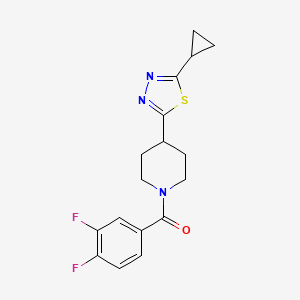
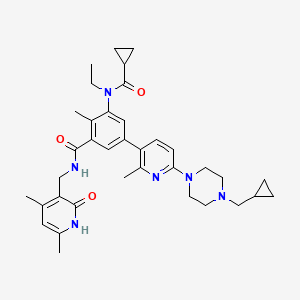
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2468086.png)

